molecular formula C20H24N4O3S2 B11145339 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11145339
M. Wt: 432.6 g/mol
InChI Key: WHSVBOWUKXEOMF-PTNGSMBKSA-N
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Description

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core fused with a thiazolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction typically requires the use of a base, such as sodium methoxide (MeONa), in a suitable solvent like butanol (BuOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiproliferative and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolan-4-one is unique due to its combination of functional groups and the presence of both pyrido[1,2-a]pyrimidine and thiazolanone rings

Properties

Molecular Formula

C20H24N4O3S2

Molecular Weight

432.6 g/mol

IUPAC Name

(5Z)-3-methyl-5-[[9-methyl-4-oxo-2-(3-propan-2-yloxypropylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H24N4O3S2/c1-12(2)27-10-6-8-21-16-14(11-15-19(26)23(4)20(28)29-15)18(25)24-9-5-7-13(3)17(24)22-16/h5,7,9,11-12,21H,6,8,10H2,1-4H3/b15-11-

InChI Key

WHSVBOWUKXEOMF-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C)NCCCOC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C)NCCCOC(C)C

Origin of Product

United States

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